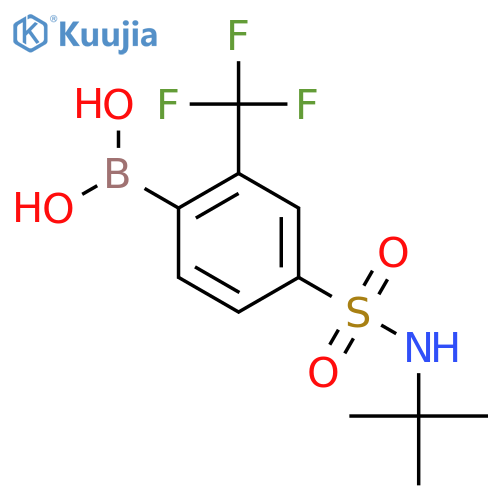

Cas no 2096333-30-9 (4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid)

2096333-30-9 structure

商品名:4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid

CAS番号:2096333-30-9

MF:C11H15BF3NO4S

メガワット:325.112312555313

MDL:MFCD18783146

CID:4637933

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid

- Y2670

- (4-(N-(tert-Butyl)sulfamoyl)-2-(trifluoromethyl)phenyl)boronic acid

- [4-(tert-butylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid

-

- MDL: MFCD18783146

- インチ: 1S/C11H15BF3NO4S/c1-10(2,3)16-21(19,20)7-4-5-9(12(17)18)8(6-7)11(13,14)15/h4-6,16-18H,1-3H3

- InChIKey: HMGRMEBSMVAFEP-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(B(O)O)=C(C(F)(F)F)C=1)(NC(C)(C)C)(=O)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 456

- トポロジー分子極性表面積: 95

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB309558-1 g |

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, 97%; . |

2096333-30-9 | 97% | 1g |

€637.00 | 2023-06-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249311-250mg |

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid |

2096333-30-9 | 97% | 250mg |

¥2368 | 2023-04-14 | |

| abcr | AB309558-250mg |

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, 97%; . |

2096333-30-9 | 97% | 250mg |

€322.50 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249311-1g |

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid |

2096333-30-9 | 97% | 1g |

¥5400 | 2023-04-14 | |

| abcr | AB309558-1g |

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, 97%; . |

2096333-30-9 | 97% | 1g |

€637.00 | 2025-02-21 | |

| A2B Chem LLC | AX54989-1g |

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid |

2096333-30-9 | 97% | 1g |

$391.00 | 2024-04-20 | |

| abcr | AB309558-250 mg |

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, 97%; . |

2096333-30-9 | 97% | 250mg |

€322.50 | 2023-06-21 | |

| Ambeed | A826939-5g |

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid |

2096333-30-9 | 97% | 5g |

$1364.0 | 2024-04-21 | |

| A2B Chem LLC | AX54989-250mg |

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid |

2096333-30-9 | 97% | 250mg |

$193.00 | 2024-04-20 |

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

2096333-30-9 (4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2096333-30-9)4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid

清らかである:99%

はかる:5g

価格 ($):1228.0